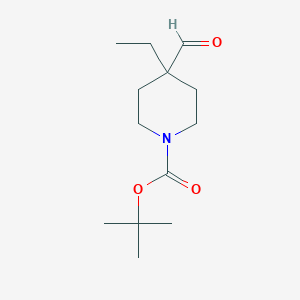

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidone, which is then reduced to the corresponding alcohol and oxidized to the aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The formyl group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products:

Oxidation: Tert-butyl 4-ethyl-4-carboxypiperidine-1-carboxylate.

Reduction: Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives depending on the nucleophile.

Applications De Recherche Scientifique

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. In medicinal chemistry, it is used to synthesize potential drug candidates targeting various biological pathways .

Mécanisme D'action

The mechanism of action of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The formyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

Tert-butyl 4-phenyl-4-formylpiperidine-1-carboxylate: Contains a phenyl group instead of an ethyl group at the 4-position.

Uniqueness: Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and formyl groups at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Activité Biologique

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- CAS Number : 137076-22-3

This compound functions primarily as a precursor in the synthesis of selective GPR119 agonists. GPR119 is a receptor that plays a crucial role in glucose metabolism and appetite regulation. The activation of GPR119 can lead to enhanced insulin secretion and reduced food intake, making it a target for obesity and diabetes treatment.

Key Mechanisms:

- GPR119 Agonism : The compound activates GPR119, stimulating intracellular signaling pathways that promote insulin release and GLP-1 secretion.

- Caloric Intake Reduction : In animal studies, specifically on Wistar rats, the compound demonstrated a significant reduction in caloric intake during binge-eating protocols, indicating its potential as an anti-obesity agent.

In Vivo Studies

Research has shown that this compound exhibits several biological effects:

- Anxiolytic Effects : In male rats, the compound has been reported to exert anxiolytic effects, which may be beneficial for treating anxiety disorders.

- Caloric Intake Reduction : The compound significantly decreased calorie consumption in female rats during hyper-caloric feeding experiments.

Dose-Response Relationships

The effects of this compound have been observed to be dose-dependent. Higher doses correlate with more pronounced reductions in caloric intake and increased activation of GPR119 signaling pathways.

| Dose (mg/kg) | Caloric Intake Reduction (%) | Notes |

|---|---|---|

| 10 | 15 | Mild effect observed |

| 20 | 30 | Moderate effect |

| 50 | 50 | Significant reduction |

Study on Obesity Management

In a controlled study involving Wistar rats, this compound was administered over a period of four weeks. The results indicated a notable decrease in body weight and fat mass compared to the control group. This study supports the compound's potential application in obesity management through appetite regulation.

Research on Anxiety Disorders

Another study focused on the anxiolytic properties of the compound. Male rats treated with varying doses exhibited reduced anxiety-like behavior in elevated plus-maze tests. These findings suggest that this compound may have therapeutic potential for anxiety disorders.

Propriétés

IUPAC Name |

tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWTYLMQRNNKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646528 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-41-1 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.